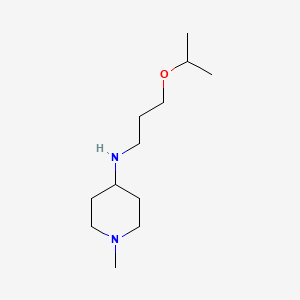

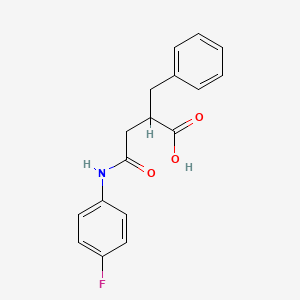

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include information about the class of compounds it belongs to and its key characteristics.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure and stereochemistry of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, conditions, and mechanism of the reaction.Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, refractive index, and spectral data. Chemical properties like acidity, basicity, reactivity with other compounds, and stability would also be studied.Applications De Recherche Scientifique

Inhibition of Lipid Peroxidation : Analogs of N-methyl-N-[1-[3-(4-fluorophenoxy)-2-hydroxy-propyl]-piperidin-4-yl] benzothiazol-2-amine, which share structural similarities with the compound , have been shown to be potent inhibitors of lipid peroxidation. This is attributed to the antioxidant properties of the naphthylaminopiperidine moiety (Domány et al., 1996).

Antihypoxic and Anticonvulsive Activity : Bioanalogues of similar compounds were found to have enhanced activity in tests for hypoxia and convulsion in mice, compared to the parent compound. This suggests potential for therapeutic applications in conditions related to hypoxia and seizure disorders (Domány et al., 1994).

Antimicrobial Activity Against Plant Pathogens : Derivatives of (3-(piperidin-4-yl)propyl)piperidine exhibited significant antimicrobial activities against bacterial and fungal pathogens of tomato plants. The nature of substitutions on the benzhydryl ring and sulfonamide ring influences antibacterial activity, indicating potential agricultural applications (Vinaya et al., 2009).

Chemical Synthesis and Structure Analysis : Studies have also focused on the synthesis and structural analysis of similar compounds, providing insights into their chemical properties and potential for further chemical modifications. For example, studies on the synthesis of allylic amines and their geometric retention in reactions provide important information for synthetic chemistry applications (Takeuchi and Shiga, 1999).

Potential as Cholinesterase and Monoamine Oxidase Inhibitors : Certain indole derivatives of similar compounds have shown promise as cholinesterase and monoamine oxidase inhibitors, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's (Bautista-Aguilera et al., 2014).

Anticancer Potential : Piperidine derivatives have shown antileukemic activity, particularly in inhibiting the growth of human leukemia cells. This suggests a potential role in cancer research and therapy (Vinaya et al., 2011).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound. It includes understanding the safe handling and storage procedures for the compound.

Orientations Futures

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to its structure to enhance its properties, and unanswered questions about its chemistry or biology that warrant further investigation.

I hope this general outline is helpful. If you have a specific compound or class of compounds you’re interested in, feel free to ask! I’m here to help.

Propriétés

IUPAC Name |

1-methyl-N-(3-propan-2-yloxypropyl)piperidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N2O/c1-11(2)15-10-4-7-13-12-5-8-14(3)9-6-12/h11-13H,4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFERUZKEIMQACS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNC1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401209661 |

Source

|

| Record name | 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Isopropoxy-propyl)-(1-methyl-piperidin-4-yl)-amine | |

CAS RN |

799260-52-9 |

Source

|

| Record name | 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=799260-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-N-[3-(1-methylethoxy)propyl]-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401209661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)

![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)

![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)